Isopropyl-3-Aminobenzoat

Übersicht

Beschreibung

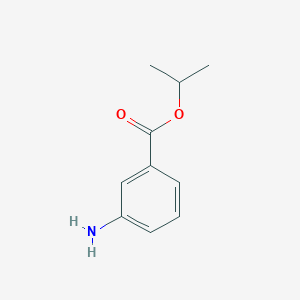

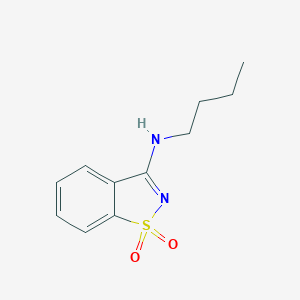

Isopropyl 3-aminobenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound Isopropyl 3-aminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropyl 3-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioabbauresearch

Isopropyl-3-Aminobenzoat spielt eine wichtige Rolle in der Bioabbauresearch. Eine Studie ergab, dass ein Gen, das für 3-Aminobenzoat-6-Monooxygenase kodiert, am Abbau von 3-Aminobenzoat in Comamonas sp. Stamm QT12 beteiligt war. Das Enzym MabA wurde als 3-Aminobenzoat-6-Hydroxylase charakterisiert, die die Umwandlung von 3-Aminobenzoat zu 5-Aminosalicylat katalysieren kann . Diese Forschung liefert wertvolle Erkenntnisse über den Bioabbauweg von 3-Aminobenzoat .

Sanierung der Umweltverschmutzung

3-Aminobenzoat, das primäre Substrat von MabA, ist ein Zwischenprodukt beim Abbau vieler Schadstoffe wie Mordantgelb und Mordantorange . Daher kann das Verständnis des Abbauwegs von 3-Aminobenzoat, an dem this compound beteiligt ist, zur Entwicklung effektiver Strategien für die Sanierung der Umweltverschmutzung beitragen .

Pharmazeutische Industrie

This compound wird in der pharmazeutischen Industrie eingesetzt. So wird beispielsweise 5-Aminosalicylat, ein Produkt der enzymatischen Reaktion mit 3-Aminobenzoat, zur Behandlung entzündlicher Darmerkrankungen eingesetzt .

Chemische Synthese

This compound kann in der chemischen Synthese eingesetzt werden. So kann es beispielsweise zum N-Boc-Schutz von Aminen verwendet werden . Dieser Prozess ist entscheidend für die Synthese komplexer organischer Moleküle, insbesondere in der pharmazeutischen Industrie .

Biochemische Forschung

Die biochemischen Eigenschaften der Proteine, die am Abbau von 3-Aminobenzoat beteiligt sind, sind von Interesse in der biochemischen Forschung . Die Untersuchung dieser Proteine kann Einblicke in die Stoffwechselwege von Bakterien und anderen Mikroorganismen liefern <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Safety and Hazards

Isopropyl 3-aminobenzoate should be handled with care to avoid dust formation . It’s advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn while handling it . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers There are several papers related to Isopropyl 3-aminobenzoate and similar compounds . These papers discuss various aspects such as synthesis methods, pharmacological activities, and potential applications of these compounds . Further analysis of these papers could provide more detailed information about Isopropyl 3-aminobenzoate.

Wirkmechanismus

Target of Action

Isopropyl 3-aminobenzoate, structurally similar to benzocaine , is likely to have similar targets. Benzocaine, an ester local anesthetic, acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Isopropyl 3-aminobenzoate are likely to be sodium channels on nerve cells.

Mode of Action

Benzocaine, a structurally related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses . Given the structural similarity, Isopropyl 3-aminobenzoate is likely to interact with its targets in a similar manner.

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate, a structurally related compound, has been documented . A gene encoding 3-aminobenzoate 6-monooxygenase was identified in a 3-aminobenzoate-degrading strain . This enzyme catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate . It’s plausible that Isopropyl 3-aminobenzoate might be involved in similar biochemical pathways.

Result of Action

Given its structural similarity to benzocaine, it may have similar effects, such as providing local anesthesia by blocking nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropyl 3-aminobenzoate. For instance, the presence of dissolved organic matter (DOM) and feeding have been shown to reduce the bioconcentration of ethylhexyl dimethyl p-aminobenzoate, a structurally related compound, in crucian carp . Similar factors might also influence the action of Isopropyl 3-aminobenzoate.

Biochemische Analyse

Biochemical Properties

Isopropyl 3-aminobenzoate is involved in the degradation of 3-aminobenzoate . The enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene, is capable of catalyzing the conversion of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound FAD as the prosthetic group and uses NADH as an external electron donor .

Cellular Effects

The cellular effects of Isopropyl 3-aminobenzoate are not well-documented. It is known that 3-aminobenzoate, a related compound, can be degraded by certain strains of bacteria, such as Comamonas sp. strain QT12 . This suggests that Isopropyl 3-aminobenzoate may also interact with certain cellular processes, particularly in microorganisms.

Molecular Mechanism

It is known that the enzyme 3-aminobenzoate 6-monooxygenase, which interacts with 3-aminobenzoate, incorporates one oxygen atom from dioxygen into the product . This suggests that Isopropyl 3-aminobenzoate may also undergo similar reactions.

Metabolic Pathways

It is known that 3-aminobenzoate, a related compound, is involved in certain degradation pathways in bacteria

Eigenschaften

IUPAC Name |

propan-2-yl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWTCOHKOKNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284890 | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-25-5 | |

| Record name | 35005-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B182961.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)